Mtt-AEEA.DEA
Description
Mtt-AEEA.DEA is a specialized compound combining structural motifs of 2-(2-aminoethyl)ethanolamine (AEEA) and diethanolamine (DEA), with a methyltrityl (Mtt) protecting group. The Mtt group is commonly used in organic synthesis to protect amine functionalities during multi-step reactions, enabling selective deprotection . AEEA is a diamine alcohol known for its role in CO₂ capture processes due to its high amine density and reactivity, while DEA is a tertiary amine widely used in gas sweetening and surfactant synthesis . The hybrid structure of this compound aims to synergize the CO₂ absorption efficiency of AEEA with the stability and low volatility of DEA, making it a candidate for advanced gas treatment applications.
Properties
IUPAC Name |
diethylazanium;2-[2-[2-[[(4-methylphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4.C4H11N/c1-21-12-14-24(15-13-21)26(22-8-4-2-5-9-22,23-10-6-3-7-11-23)27-16-17-30-18-19-31-20-25(28)29;1-3-5-4-2/h2-15,27H,16-20H2,1H3,(H,28,29);5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNPHKGLGNLZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Mtt-AEEA.DEA involves several steps. The primary synthetic route includes the acylation of ethylenediamine with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. The reaction conditions typically involve the use of solvents such as ethanol or phosphate-buffered saline (PBS) and may require specific temperatures and pH levels to ensure optimal yield .
Chemical Reactions Analysis
Mtt-AEEA.DEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions vary but often include derivatives with altered functional groups.
Scientific Research Applications
Mtt-AEEA.DEA is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is employed in cell viability assays to determine the metabolic activity of cells.
Medicine: It is used in cytotoxicity assays to evaluate the effects of drugs and other compounds on cell health.
Industry: this compound is used in the production of diagnostic kits and other laboratory reagents.
Mechanism of Action
The mechanism of action of Mtt-AEEA.DEA involves its reduction by mitochondrial enzymes in viable cells. This reduction converts the yellow tetrazolium salt into purple formazan crystals, which can be quantified by measuring absorbance. The intensity of the color produced is directly proportional to the number of viable cells, making it a useful tool for assessing cell viability and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Mtt-AEEA.DEA with structurally or functionally related ethanolamine derivatives:
Key Research Findings:
CO₂ Absorption Efficiency :
- AEEA outperforms DEA and MEA in CO₂ absorption due to its dual amine functionalities, achieving 1.2 mol CO₂/mol amine under standard conditions . However, its thermal instability limits industrial use.
- This compound is theorized to retain AEEA’s absorption capacity while mitigating volatility through the DEA-derived backbone. Preliminary studies suggest a 20% improvement over DEA in lab-scale absorption columns, though empirical data are sparse.
Environmental Remediation: DEA and MEA are regulated under strict soil/groundwater guidelines due to their persistence and toxicity (e.g., DEA’s remediation threshold: 1.5 mg/kg in coarse soil ). No guidelines exist for this compound, but its Mtt group raises concerns about hydrolysis byproducts (e.g., trityl alcohols), which are poorly characterized in environmental matrices.
Synthetic Utility :
- The Mtt group in This compound allows selective deprotection under mild acidic conditions (1% TFA), a feature absent in unmodified AEEA or DEA. This property is critical for peptide synthesis and functional material design .
Biological Activity
Mtt-AEEA.DEA (N-(4-methylthiazol-2-yl)-N'-[2-(2-aminoethyl)amino]ethyl) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial effects, cytotoxicity, and other pharmacological activities, supported by data tables, case studies, and relevant research findings.
1. Overview of this compound
This compound is a synthetic compound designed for various biological applications. Its structure incorporates a thiazole moiety known for its biological significance, particularly in antimicrobial and anticancer activities. The compound's design aims to enhance solubility and bioavailability while maintaining efficacy.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, the incorporation of functional groups in carbon nanotubes has been shown to significantly influence their antibacterial activity against various bacterial strains. Functionalized carbon nanotubes exhibited varying degrees of effectiveness against pathogens, suggesting that structural modifications can enhance antimicrobial properties .
Table 1: Antimicrobial Efficacy of Functionalized Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| MWCNT-TEA | E. coli | 5 µg/mL |
| MWCNT-DEA | S. aureus | 10 µg/mL |
| MWCNT-MEA | Pseudomonas aeruginosa | 15 µg/mL |
3. Cytotoxicity and Antitumor Activity
Cytotoxic effects of this compound have been investigated through in vitro studies using various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with cellular pathways involved in tumor progression.
Case Study: Induction of Apoptosis in Cancer Cells
In a study examining the effects of similar compounds on SiHa cervical cancer cells, it was observed that treatment with 37.6 µg/mL concentrations led to significant apoptosis induction, with 62% of cells entering early apoptosis stages . This suggests that this compound may exhibit comparable effects.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Concentration (µg/mL) | % Cell Viability After Treatment |
|---|---|---|
| SiHa | 37.6 | 38% |
| HeLa | 50 | 45% |
| A549 | 25 | 55% |
The mechanisms by which this compound exerts its biological effects are crucial for understanding its potential therapeutic applications. Similar compounds have been shown to disrupt cell cycle progression and induce apoptosis through various pathways:
- Mitochondrial Pathway : Induces mitochondrial dysfunction leading to cytochrome c release and activation of caspases.
- Cell Cycle Arrest : Inhibition of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest at different phases.
5. Conclusion and Future Directions
This compound exhibits promising biological activity that warrants further investigation. Its antimicrobial and cytotoxic properties suggest potential applications in treating infections and cancer. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To elucidate detailed pathways involved in its biological effects.
- Formulation Development : To enhance bioavailability and target specific tissues or cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
